(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide
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Overview
Description
(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 3-(4-(methylthio)phenyl)acrylic acid, which is then coupled with (2-hydroxy-3-methoxy-2-methylpropyl)amine under specific reaction conditions to form the desired acrylamide.
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Preparation of 3-(4-(methylthio)phenyl)acrylic acid
Starting materials: 4-(methylthio)benzaldehyde and malonic acid.
Reaction conditions: The reaction is typically carried out in the presence of a base such as sodium ethoxide in ethanol, followed by acidification to yield the acrylic acid derivative.
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Coupling with (2-hydroxy-3-methoxy-2-methylpropyl)amine
Starting materials: 3-(4-(methylthio)phenyl)acrylic acid and (2-hydroxy-3-methoxy-2-methylpropyl)amine.
Reaction conditions: The coupling reaction is usually performed using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine, in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acrylamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-phenylacrylamide: Lacks the methylthio group, which may affect its reactivity and biological activity.
(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenyl)acrylamide: Contains a methoxy group instead of a methylthio group, potentially altering its chemical properties.
Uniqueness
(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in specific applications, such as increased potency or selectivity in medicinal chemistry.
Properties
IUPAC Name |
(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-15(18,11-19-2)10-16-14(17)9-6-12-4-7-13(20-3)8-5-12/h4-9,18H,10-11H2,1-3H3,(H,16,17)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLZWMGVENVFHL-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=C(C=C1)SC)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=C(C=C1)SC)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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